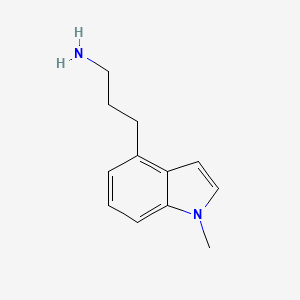
3-(1-Methyl-1H-indol-4-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methyl-1H-indol-4-yl)propan-1-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole ring system substituted with a methyl group at the nitrogen atom and a propan-1-amine chain at the 4-position of the indole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-indol-4-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring system. The resulting indole can then be functionalized to introduce the propan-1-amine chain.
-
Fischer Indole Synthesis
Starting Materials: Phenylhydrazine, aldehyde or ketone
Reaction Conditions: Acidic conditions (e.g., methanesulfonic acid), reflux in methanol
Steps: Formation of the indole ring, followed by functionalization to introduce the propan-1-amine chain
-
Functionalization
Starting Materials: Indole derivative, propan-1-amine
Reaction Conditions: Various reagents and catalysts (e.g., palladium-catalyzed coupling reactions)
Steps: Introduction of the propan-1-amine chain at the 4-position of the indole ring
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The Fischer indole synthesis and subsequent functionalization steps are scaled up, and continuous flow reactors may be employed to enhance efficiency and control.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Methyl-1H-indol-4-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups
Major Products
Oxidation: Formation of oxo derivatives
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted indole derivatives
Wissenschaftliche Forschungsanwendungen
3-(1-Methyl-1H-indol-4-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(1-Methyl-1H-indol-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(1H-Indol-3-yl)propan-1-amine: Similar structure but with a different substitution pattern on the indole ring.
1-(1H-Indol-3-yl)propan-2-amine: Another indole derivative with a different amine substitution.
Uniqueness
3-(1-Methyl-1H-indol-4-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H16N2 |
|---|---|
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
3-(1-methylindol-4-yl)propan-1-amine |
InChI |
InChI=1S/C12H16N2/c1-14-9-7-11-10(5-3-8-13)4-2-6-12(11)14/h2,4,6-7,9H,3,5,8,13H2,1H3 |
InChI-Schlüssel |
TZQPEEMMCZSXCI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C(C=CC=C21)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


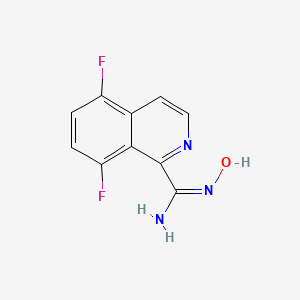

![Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172590.png)
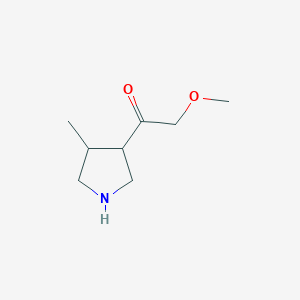
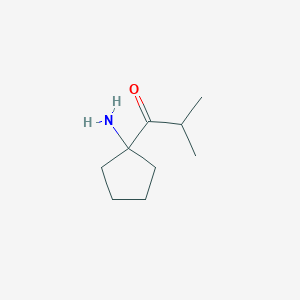
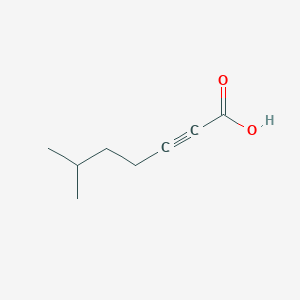
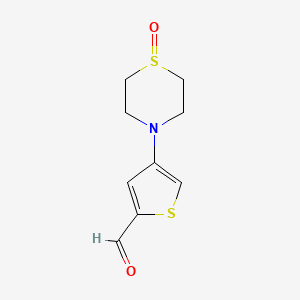
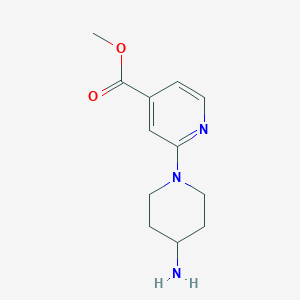


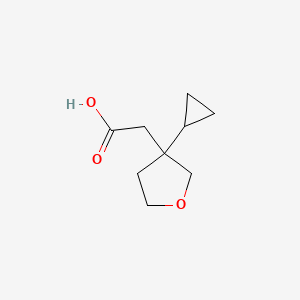
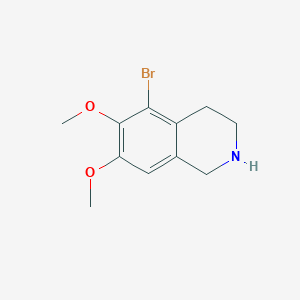
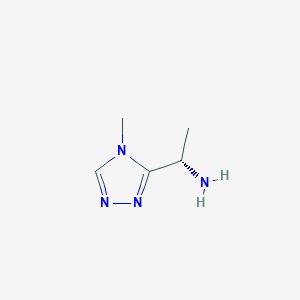
![Tert-butyl 6-hydroxy-6-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13172683.png)
